![molecular formula C7H4BrFO2 B1508429 5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS No. 914397-21-0](/img/structure/B1508429.png)
5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Overview
Description
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .Physical And Chemical Properties Analysis
This compound is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .Scientific Research Applications
Modification for Trace Metal Ion Detection
5-Bromo-2-hydroxybenzaldehyde, a derivative of the compound , has been utilized in the synthesis of ligands for the preconcentration and detection of trace amounts of copper(II) ions in water samples. A Schiff base ionophore synthesized from this compound was used to modify octadecyl silica disks, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).
Chemical Synthesis and Material Science
Brominated derivatives of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde have been explored for the synthesis of complex molecules and materials. For instance, hydroxylated and methoxylated polybrominated diphenyl ethers, which may serve as natural products or metabolites of flame retardants, have been synthesized using brominated hydroxybenzaldehydes. These compounds are crucial for analytical and toxicological studies, indicating the compound's role in environmental science and chemical synthesis (Marsh, Stenutz, & Bergman, 2003).
Novel Compound Synthesis for Antimicrobial Studies
The synthesis and characterization of fluorinated benzothiazepines and chromones from 4-Bromo-2-fluorobenzaldehyde, a closely related compound, have been documented. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug discovery research (Jagadhani, Kundlikar, & Karale, 2014; Jagadhani, Kundlikar, & Karale, 2015).
Molecular Design for Sensor Development
Derivatives of this compound have been employed in the design and synthesis of multifunctional probes for the simultaneous monitoring of multiple ions in living cells and zebrafishes. This application highlights the compound's utility in the development of advanced sensors for biological and environmental monitoring (Zhao et al., 2019).
Fire Retardant and Liquid Crystalline Material Synthesis
In material science, a derivative of 4-hydroxybenzaldehyde was utilized in synthesizing novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core. These materials, containing Schiff base and amide linking units, demonstrate the compound's application in creating advanced materials with specific properties, such as fire retardance and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability
properties
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKWLZDKTVERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731588 | |
Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914397-21-0 | |
Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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